2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2O |
|---|---|
Molecular Weight |
231.09 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8(3-10)6-2-7(9)5-11-4-6/h2,4-5,8H,3,10H2,1H3 |
InChI Key |
OJBQZHXGVNZBJI-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Methoxylation: The brominated pyridine is then subjected to methoxylation to introduce a methoxy group at the 2-position. This step can be carried out using methanol and a base such as sodium hydride.
Amination: The final step involves the introduction of the ethanamine side chain. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridines.
Scientific Research Applications
2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine with its analogs:
Key Observations:
- Methoxy Group Influence: The methoxy group in the target compound likely enhances solubility compared to non-polar analogs like 2-(5-bromopyridin-3-yl)ethan-1-amine but may reduce membrane permeability relative to halogenated aryl derivatives (e.g., 2-chlorophenyl analog) .
- Salt Forms : Hydrochloride salts (e.g., ) improve crystallinity and stability, which is critical for pharmaceutical formulations.
Research Findings and Limitations
- Structural Flexibility : Compounds with ether linkages (e.g., ) exhibit greater conformational flexibility, whereas rigid analogs like the target compound may offer improved target binding specificity.
- Bromine’s Role : The 5-bromo substituent in pyridine derivatives enhances electrophilic reactivity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
- Data Gaps : Direct pharmacological data (e.g., IC₅₀, solubility) for the target compound are unavailable, limiting mechanistic insights.
Biological Activity
2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine, also referred to as N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.
The synthesis of this compound involves multiple steps:
- Bromination of Pyridine : 5-bromopyridine is synthesized using N-bromosuccinimide (NBS) in the presence of a catalyst.
- Formation of Intermediate : The brominated pyridine reacts with formaldehyde and a secondary amine to form an intermediate compound.
- Methoxylation : The intermediate is reacted with methoxyethanol under basic conditions to yield the final product.
Biological Mechanisms
The biological activity of this compound is attributed to its structural components:
- Brominated Pyridine Ring : This moiety can interact with various enzymes and receptors, potentially modulating their activity.
- Methoxyethanamine Group : Enhances solubility and bioavailability, facilitating interaction with biological systems.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promise in inhibiting cancer cell proliferation in vitro. For example, compounds structurally similar to this compound have been tested against breast (MCF-7) and lung (A549) cancer cell lines, revealing significant growth inhibition .
The proposed mechanism includes:
- Inhibition of Cell Cycle Progression : Certain derivatives have been observed to induce cell cycle arrest at specific phases, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(5-Bromopyridin-3-yl)-... | MCF-7 | 7.17 ± 0.94 | Induces apoptosis |
| 2-(5-Bromopyridin-3-yl)-... | A549 | 2.93 ± 0.47 | Cell cycle arrest |
Case Studies
A notable case study involved the evaluation of various derivatives of the compound in preclinical models. The results demonstrated that modifications to the brominated pyridine ring significantly influenced anticancer potency and selectivity against different cancer types .
Table 2: Case Study Results
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(5-Bromopyridin-3-yl)-2-methoxyethan-1-amine?
The synthesis typically involves nucleophilic substitution at the bromine site of 5-bromopyridine derivatives. Key steps include:
- Bromopyridine functionalization : Reacting 5-bromopyridine precursors with methoxyethylamine derivatives under palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while base selection (e.g., KCO) minimizes side reactions .
- Purification : Column chromatography or recrystallization improves yield (>70%) and purity (>95%).
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : H/C NMR confirms regioselectivity of the bromine and methoxy groups. For example, methoxy protons resonate at δ 3.2–3.5 ppm, while aromatic protons show splitting patterns indicative of substitution .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 245.01 [M+H]).
- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing interactions (e.g., P/c space group, monoclinic system) .
Q. How can researchers screen the biological activity of this compound against enzyme/receptor targets?
- In vitro assays : Use fluorescence polarization or SPR to measure binding affinity (K) for targets like kinases or GPCRs.
- Cell-based studies : Evaluate cytotoxicity (IC) in cancer lines (e.g., HCT-116) using MTT assays.
- Structural analogs : Compare with trifluoroethylamine derivatives, where methoxy groups enhance hydrophobic interactions but reduce solubility .
Advanced Research Questions
Q. What mechanistic insights explain the bromine atom’s reactivity in cross-coupling reactions?
The bromine at the 5-position undergoes oxidative addition with Pd(0) catalysts, forming a Pd(II) intermediate. Computational studies (DFT) reveal steric hindrance from the methoxy group slows transmetallation, favoring Suzuki-Miyaura over Ullmann couplings . Contradictory yields (e.g., 50–85%) arise from solvent polarity and ligand choice (e.g., XPhos vs. SPhos) .
Q. How do crystallographic data resolve ambiguities in molecular conformation?
SHELXL refinement of X-ray data (e.g., R < 0.05) shows the methoxyethyl chain adopts a gauche conformation , stabilizing intramolecular H-bonds with the amine group. Disordered electron density in the pyridine ring may indicate dynamic behavior, resolved via TWINABS for twinned crystals .
Q. How can researchers address contradictions in biological activity data across studies?
- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
- Structural analogs : Compare with 5-chloro or 5-fluoro derivatives to isolate electronic effects of bromine .
- Meta-analysis : Use tools like RevMan to statistically aggregate data from heterogeneous studies, identifying outliers .
Q. What strategies balance solubility and bioactivity in derivative design?
- Prodrug approaches : Introduce phosphate esters at the methoxy group to enhance aqueous solubility.
- Co-crystallization : Co-formers like succinic acid improve dissolution rates without altering target binding .
- LogP optimization : Replace bromine with polar groups (e.g., -CN) to reduce hydrophobicity while retaining affinity .
Q. Which chiral separation techniques are effective for isolating enantiomers?
Q. How does computational modeling aid in structure-based drug design?
Q. What are the key structural analogs for SAR studies?
| Analog | Modification | Key Property |
|---|---|---|
| 5-Chloro derivative | Br → Cl | Higher metabolic stability |
| 2-Methoxy replaced with -CF | Enhanced hydrophobicity | Improved membrane permeability |
| N-Methylated amine | Reduced basicity | Lower hERG liability |
| Table 1. Structural analogs for optimizing target engagement . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
